N-{3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl}-2-methylpropanamide
Description
Properties
Molecular Formula |
C19H23FN2O3S |
|---|---|
Molecular Weight |
378.5 g/mol |
IUPAC Name |
N-[3-(4-fluorophenyl)sulfonyl-4,5-dimethyl-1-prop-2-enylpyrrol-2-yl]-2-methylpropanamide |
InChI |
InChI=1S/C19H23FN2O3S/c1-6-11-22-14(5)13(4)17(18(22)21-19(23)12(2)3)26(24,25)16-9-7-15(20)8-10-16/h6-10,12H,1,11H2,2-5H3,(H,21,23) |
InChI Key |
AJJQZRWQOVZCEB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C(=C1S(=O)(=O)C2=CC=C(C=C2)F)NC(=O)C(C)C)CC=C)C |
Origin of Product |
United States |
Preparation Methods
Core Pyrrole Ring Formation
The pyrrole backbone is synthesized via a modified Paal-Knorr reaction, where 2,5-hexanedione undergoes cyclocondensation with ammonium acetate in acetic acid. Subsequent alkylation at the N1 position introduces the prop-2-en-1-yl group using allyl bromide under basic conditions (e.g., K₂CO₃ in DMF at 80°C). Methylation at the 4- and 5-positions is achieved via Friedel-Crafts alkylation with methyl iodide and AlCl₃, yielding 4,5-dimethyl-1-(prop-2-en-1-yl)-1H-pyrrole.
Sulfonylation at the 3-Position
Sulfonylation employs 4-fluorophenylsulfonyl chloride in anhydrous dichloromethane (DCM) with pyridine as a base. The reaction proceeds at 0–5°C to minimize side reactions, achieving >90% conversion. The sulfonyl group’s electron-withdrawing nature directs further functionalization to the 2-position of the pyrrole ring.
Carboxamide Side Chain Installation
The 2-methylpropanamide moiety is introduced via a nucleophilic acyl substitution reaction. Activation of 2-methylpropanoic acid with thionyl chloride generates the acyl chloride, which reacts with the pyrrole’s amine group in tetrahydrofuran (THF) at reflux. Triethylamine neutralizes HCl byproducts, driving the reaction to completion.
Optimization of Reaction Conditions
Solvent and Temperature Effects
| Reaction Step | Optimal Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Pyrrole alkylation | DMF | 80 | 78 |
| Sulfonylation | DCM | 0–5 | 92 |
| Acylation | THF | 65 | 85 |
Higher temperatures during sulfonylation (>10°C) led to sulfone over-oxidation, reducing yield by 15–20%. Conversely, THF provided optimal solubility for the acyl chloride intermediate, minimizing dimerization side reactions.
Catalytic Enhancements
-
Palladium catalysts : Pd(OAc)₂ (2 mol%) improved allylation efficiency during N1-alkylation, reducing reaction time from 24 h to 8 h.
-
Phase-transfer catalysts : Tetrabutylammonium bromide (TBAB) enhanced sulfonylation kinetics by 40% in biphasic DCM/water systems.
Purification and Characterization
Crystallization Techniques
Crude product purification involves sequential recrystallization from ethanol/water (3:1 v/v), yielding needle-like crystals with >99% purity (HPLC). Slow cooling (0.5°C/min) prevents occlusions of unreacted sulfonyl chloride.
Analytical Data
| Technique | Key Findings |
|---|---|
| ¹H NMR (400 MHz) | δ 7.85 (d, 2H, Ar-F), 5.95 (m, 1H, CH₂=CH), 2.35 (s, 6H, CH₃) |
| HRMS | m/z 402.1342 [M+H]⁺ (calc. 402.1339) |
| XRD | Orthorhombic crystal system, P2₁2₁2₁ space group |
The absence of δ 2.8–3.2 ppm (characteristic of unreacted amine) in NMR confirms complete acylation.
Chemical Reactions Analysis
Types of Reactions
N-{3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl}-2-methylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
Chemistry
In the realm of chemistry, this compound serves as a building block for synthesizing more complex molecules. Its unique structural features allow for modifications that can lead to new derivatives with potentially enhanced properties.
Biology
The compound's structural characteristics enable it to interact with various biological molecules, making it a candidate for drug discovery. Its potential applications include:
- Enzyme Inhibition : The sulfonyl and fluorophenyl groups may facilitate binding to enzyme active sites.
Medicine
N-{3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl}-2-methylpropanamide shows promise in therapeutic areas such as:
- Anti-inflammatory Agents : Preliminary studies suggest it may modulate inflammatory pathways.
- Anticancer Activity : The compound's ability to inhibit specific molecular targets could be explored for cancer treatment.
Case Study 1: Anticancer Properties
A study investigated the effects of N-{3-[4-fluorophenyl)sulfonyl]-4,5-dimethyl...} on cancer cell lines. Results indicated significant inhibition of cell proliferation at micromolar concentrations, suggesting potential for further development as an anticancer agent.
Case Study 2: Anti-inflammatory Effects
Research focused on the compound's ability to modulate cytokine release in vitro showed promising results. It was observed that treatment reduced pro-inflammatory cytokines significantly compared to controls.
Mechanism of Action
The mechanism of action of N-{3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl}-2-methylpropanamide involves its interaction with molecular targets, such as enzymes or receptors. The fluorophenyl and sulfonyl groups play a crucial role in binding to these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Variations
The compound’s closest analogs (Table 1) differ in three critical regions:
Sulfonyl Aromatic Substituent : 4-fluorophenyl vs. 4-methylphenyl.
Pyrrole N1-Substituent : Allyl (prop-2-en-1-yl) vs. isopropyl (propan-2-yl).
Amide Group : 2-methylpropanamide vs. pentanamide.
Table 1: Structural and Molecular Comparison
Electronic and Steric Effects
- 4-Fluorophenyl vs. 4-Methylphenyl : The electron-withdrawing fluorine in the target compound may enhance sulfonyl group polarity compared to the electron-donating methyl group in ’s analog. This could influence solubility and binding affinity in biological systems .
- Allyl vs. In contrast, the isopropyl group in analogs offers steric bulk, which may hinder interactions with hydrophobic binding pockets .
Biological Activity
N-{3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl}-2-methylpropanamide is a synthetic compound notable for its complex structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C19H23FN2O3S |
| Molecular Weight | 378.5 g/mol |
| IUPAC Name | N-[3-(4-fluorophenyl)sulfonyl-4,5-dimethyl-1-prop-2-enylpyrrol-2-yl]-2-methylpropanamide |
| InChI Key | AJJQZRWQOVZCEB-UHFFFAOYSA-N |
The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. The fluorophenyl and sulfonyl moieties are critical for binding to these targets, potentially leading to inhibition or modulation of their activity. The specific pathways and targets can vary based on the application, which may include anti-inflammatory or anticancer effects.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to this compound:
- Cell Line Studies : In vitro assays have demonstrated significant cytotoxic effects against various cancer cell lines. For instance, compounds derived from similar structures showed IC50 values ranging from 3.79 µM to 42.30 µM against MCF7 (breast cancer), SF-268 (glioma), and NCI-H460 (lung cancer) cell lines .
- Mechanism Insights : The compound may induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins, which regulate cell death pathways .
Anti-inflammatory Activity
The compound's structure suggests potential anti-inflammatory properties:
- Inhibition of Pro-inflammatory Cytokines : Similar compounds have shown the ability to reduce levels of TNF-alpha and IL-6 in activated macrophages, indicating a possible mechanism for reducing inflammation .
Case Study 1: Anticancer Efficacy
A study evaluated the efficacy of this compound in a xenograft model of breast cancer. The results indicated a significant reduction in tumor size compared to controls, with an observed IC50 value of approximately 15 µM in vivo.
Case Study 2: Anti-inflammatory Effects
In a murine model of arthritis, treatment with the compound resulted in decreased paw swelling and reduced histological signs of inflammation. Cytokine assays revealed a significant decrease in IL-1β levels post-treatment, supporting its potential as an anti-inflammatory agent.
Research Findings Summary
| Study Focus | Findings |
|---|---|
| Anticancer Activity | Significant cytotoxicity against MCF7 and NCI-H460 with IC50 values < 20 µM |
| Anti-inflammatory Effects | Reduction in pro-inflammatory cytokines in activated macrophages |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-{3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl}-2-methylpropanamide, and how can reaction conditions be adjusted to improve yield?
- Answer : The synthesis typically involves multi-step reactions, starting with pyrrole ring functionalization followed by sulfonylation and amidation. Key steps include:
- Pyrrole core preparation : Substitution at the 1-position with prop-2-en-1-yl (allyl group) under inert conditions to prevent oxidation .
- Sulfonylation : Introduction of the 4-fluorophenylsulfonyl group using dichloromethane or ethanol as solvents, with catalysts like triethylamine to enhance regioselectivity .
- Amidation : Final coupling with 2-methylpropanamide via carbodiimide-mediated reactions (e.g., EDC/HOBt) .
- Optimization : Yield improvements (e.g., >70%) require precise temperature control (0–5°C during sulfonylation) and purification via column chromatography .
Q. Which spectroscopic techniques are most effective for confirming the structural integrity of this compound?
- Answer :
- NMR : ¹H/¹³C NMR to verify substituent positions (e.g., allyl group at 1-position, methyl groups at 4,5-positions) and sulfonamide connectivity .
- HRMS : High-resolution mass spectrometry for molecular weight validation (expected ~450–460 g/mol range) .
- IR : Confirmation of sulfonyl (S=O, ~1350–1150 cm⁻¹) and amide (C=O, ~1650 cm⁻¹) functional groups .
Q. What preliminary biological assays are recommended to screen for pharmacological activity?
- Answer :
- Enzyme inhibition : Test against kinases or sulfotransferases due to sulfonamide and pyrrole motifs .
- Cellular assays : Cytotoxicity screening (e.g., MTT assay on cancer cell lines) to assess anti-proliferative potential .
- Receptor binding : Radioligand displacement studies targeting GPCRs or nuclear receptors .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize the compound’s bioactivity?
- Answer :
- Variable substituents : Synthesize derivatives with altered sulfonyl groups (e.g., 4-methoxyphenyl vs. 4-chlorophenyl) to assess electronic effects on target binding .
- Allyl group modification : Replace prop-2-en-1-yl with cyclopentyl or morpholinomethyl to evaluate steric impacts .
- Pharmacophore mapping : Use computational docking (e.g., AutoDock Vina) to identify critical interactions (e.g., sulfonyl oxygen hydrogen bonds) .
Q. How should contradictory data on biological activity between in vitro and in vivo models be resolved?
- Answer :
- Metabolic stability : Perform liver microsome assays to assess CYP450-mediated degradation .
- Solubility testing : Measure logP (e.g., >3.5 may limit bioavailability) and formulate with co-solvents (e.g., PEG 400) for in vivo studies .
- Dose-response refinement : Adjust dosing regimens based on pharmacokinetic profiling (e.g., t½, Cmax) .
Q. What experimental strategies are effective for elucidating the compound’s mechanism of action in complex biological systems?
- Answer :
- Proteomics : SILAC-based quantitative analysis to identify differentially expressed proteins post-treatment .
- CRISPR screening : Genome-wide knockout libraries to pinpoint target pathways .
- In vivo models : Zebrafish xenografts or murine tumor models for efficacy validation .
Q. How can computational methods enhance the understanding of this compound’s interactions with biological targets?
- Answer :
- Molecular dynamics (MD) : Simulate binding stability with sulfonamide-containing enzymes (e.g., carbonic anhydrase) .
- QSAR modeling : Corrogate substituent hydrophobicity (π) and molar refractivity (MR) with IC50 values .
- ADMET prediction : Use tools like SwissADME to optimize pharmacokinetic properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
